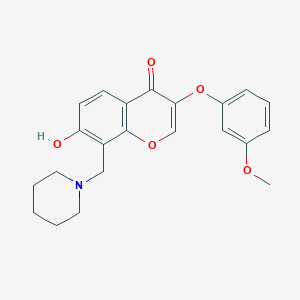
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated chromenone intermediate with a methoxyphenol derivative in the presence of a base.
Attachment of the piperidinylmethyl group: The final step involves the alkylation of the chromenone intermediate with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form a dihydrochromenone derivative.
Substitution: The methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides, with reactions typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxy and methoxyphenoxy groups may play a role in binding to these targets, while the piperidinylmethyl group may enhance the compound’s bioavailability and stability. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Similar structure with a different position of the methoxy group.
7-hydroxy-3-(3-ethoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Similar structure with an ethoxy group instead of a methoxy group.
7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Similar structure with a morpholinylmethyl group instead of a piperidinylmethyl group.
Uniqueness
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is unique due to the specific combination of functional groups and their positions on the chromenone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-15-6-5-7-16(12-15)28-20-14-27-22-17(21(20)25)8-9-19(24)18(22)13-23-10-3-2-4-11-23/h5-9,12,14,24H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJEWAPAJLIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2633114.png)
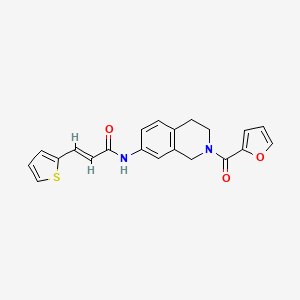
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2633117.png)
![2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2633118.png)
![rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)
![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)
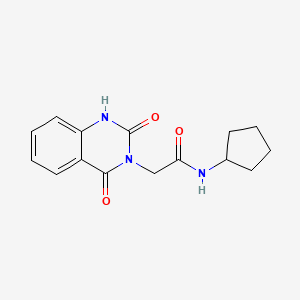
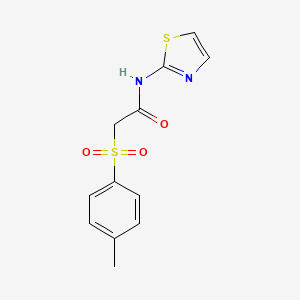
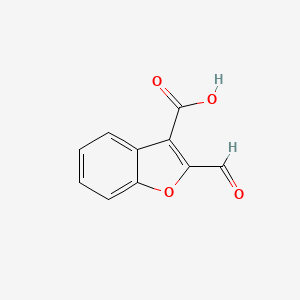
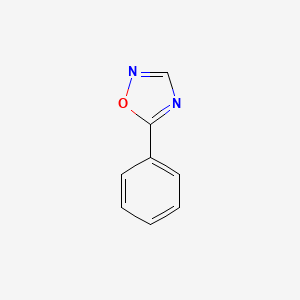
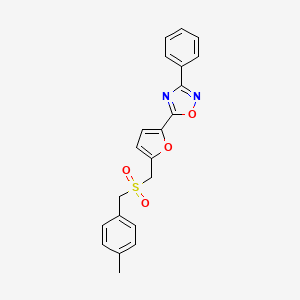
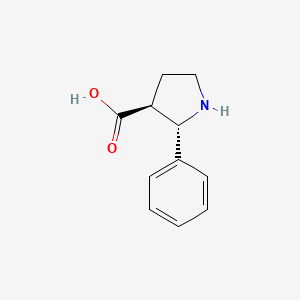
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)
